molecular formula C11H9ClN2O B12435079 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12435079
M. Wt: 220.65 g/mol
InChI Key: LXDBJMJXWIMMLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a pyrrolidinone ring attached to a benzonitrile moiety with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-chloro-4-aminobenzonitrile with 2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. The pyrrolidinone ring and benzonitrile moiety contribute to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the chlorine substituent but shares the pyrrolidinone and benzonitrile structure.

    3-Chloro-4-(2-aminopyrrolidin-1-YL)benzonitrile: A reduced form with an amine group instead of the nitrile.

    2-(2-oxopyrrolidin-1-yl)acetamides: Similar pyrrolidinone structure but with different substituents.

Uniqueness

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

LXDBJMJXWIMMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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